5-(Thiophen-3-yl)isoxazol-3-amine
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Overview
Description
5-(Thiophen-3-yl)isoxazol-3-amine is a heterocyclic compound that features both a thiophene ring and an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The thiophene ring can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)isoxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can yield amines or alcohols .
Scientific Research Applications
5-(Thiophen-3-yl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function . These interactions are mediated by the unique structural features of the compound, including its heterocyclic rings and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: Similar in structure but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains a thiophene ring but lacks the isoxazole ring.
Uniqueness
This dual-ring structure allows for a broader range of chemical reactions and interactions compared to compounds with only one of these rings .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-3-6(10-9-7)5-1-2-11-4-5/h1-4H,(H2,8,9) |
InChI Key |
UHFUGRIKIPSMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NO2)N |
Origin of Product |
United States |
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